3-Methoxythioanisole

Description

Contextualization within Substituted Anisoles and Thioanisoles Research

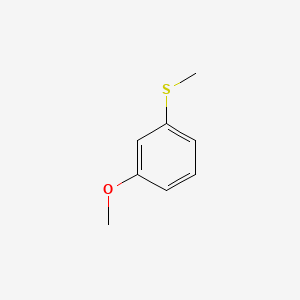

3-Methoxythioanisole, with the chemical formula C8H10OS, is an aromatic compound featuring both a methoxy (B1213986) (-OCH3) and a methylthio (-SCH3) group attached to a benzene (B151609) ring at the meta-position relative to each other. cymitquimica.com This structure places it at the intersection of two important classes of organic molecules: substituted anisoles and thioanisoles.

Substituted anisoles and their derivatives are widely utilized as intermediates in the synthesis of dyes, pharmaceuticals, perfumes, and agrochemicals. ijert.org The methoxy group is a key functional group that can influence the reactivity of the aromatic ring. ijert.org Similarly, thioanisoles and their substituted variants are fundamental building blocks in organic synthesis. acs.org The study of substituted thioanisoles is crucial for understanding reaction mechanisms, such as the influence of substituents on bond fission dynamics under photoexcitation. rsc.org Research into para-substituted thioanisoles, for instance, has provided experimental insights into the spin state reactivity of metal-oxo complexes, which are vital in both biological and synthetic catalysis. nih.gov

The presence of both the electron-donating methoxy group and the sulfur-containing methylthio group in this compound imparts a unique electronic character and reactivity profile. This duality makes it a valuable subject for studies aiming to understand the interplay of different functional groups on an aromatic scaffold.

Significance in Modern Organic Synthesis and Catalysis

The utility of this compound in modern organic synthesis is multifaceted. It serves as a versatile intermediate for the creation of more complex molecules, including pharmaceuticals and agrochemicals. cymitquimica.comguidechem.com Its structure allows for a range of chemical transformations. The methylthio group, for example, can be oxidized to form sulfoxides or sulfones.

In the realm of catalysis, this compound has demonstrated notable potential. It can act as a transfer catalyst, facilitating the transfer of hydrogen peroxide from an alkali metal salt to an organic substrate for the synthesis of esters, amides, and nitriles. biosynth.com Its hydrophilic nature also makes it suitable for use in phase transfer catalysis. biosynth.com

Furthermore, research has explored the oxidation of this compound catalyzed by various systems. For example, lignin (B12514952) peroxidase has been shown to catalyze its oxidation, providing insights into enzymatic reaction mechanisms. researchgate.netnih.gov Artificial metalloenzymes have also been employed for the photo-induced oxidation of this compound, using water as the oxygen source. mdpi.comresearchgate.net Studies on the oxidation of thioanisoles, including this compound, by permanganate (B83412) in the presence of a Lewis acid catalyst have also been conducted to understand the kinetics and mechanism of such reactions. ajrconline.org

Recent advancements have also highlighted the use of thioanisole (B89551) derivatives in photocatalysis. For instance, a highly selective hydrogen/deuterium exchange reaction at the α-thio C(sp3)-H bonds of 4-methoxythioanisole (B167831) has been developed using organic photocatalysts. acs.org Additionally, triplet ketone catalysis has been employed for the functionalization of thioanisoles with maleimides under aerobic conditions. acs.org

Overview of Research Trajectories and Future Directions

Current research involving this compound and related compounds is actively exploring several promising directions. A significant area of focus is the development of novel catalytic systems that utilize these compounds as either substrates to probe catalytic activity or as the catalysts themselves. The quest for more efficient and selective oxidation catalysts remains a key driver in this field. nih.gov

The unique electronic properties of substituted thioanisoles continue to be a subject of investigation, particularly in the context of photochemistry and materials science. Understanding how substituents influence the excited-state dynamics of these molecules could lead to the design of new photoresponsive materials and more controlled photochemical reactions. rsc.org

Future research is also likely to expand the synthetic applications of this compound and its derivatives. The development of new methodologies for the functionalization of the aromatic ring and the manipulation of the sulfur-containing group will undoubtedly unlock new pathways to valuable organic molecules. The exploration of polyoxometalate-based materials as photocatalysts for reactions involving thioanisole derivatives is another emerging research trend. chemrxiv.org As our understanding of the fundamental chemistry of this compound deepens, its role in addressing challenges in organic synthesis, catalysis, and materials science is set to grow.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C8H10OS | cymitquimica.comguidechem.com |

| Molecular Weight | 154.23 g/mol | biosynth.comnih.gov |

| CAS Number | 2388-74-1 | cymitquimica.comguidechem.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.comguidechem.com |

| Boiling Point | 127 °C | biosynth.com |

| IUPAC Name | 1-methoxy-3-(methylsulfanyl)benzene | nih.govsigmaaldrich.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVQVOXDIOKVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299933 | |

| Record name | 3-Methoxythioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2388-74-1 | |

| Record name | 3-Methoxythioanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2388-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxythioanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002388741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2388-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxythioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxythioanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methoxythioanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42GZ952C3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3 Methoxythioanisole

Classical and Contemporary Synthesis Approaches

The synthesis of 3-Methoxythioanisole, an organic intermediate used in the preparation of pharmaceuticals and fragrances, can be achieved through several established chemical routes. guidechem.comcymitquimica.com The most common methods involve the formation of an ether or a thioether bond through nucleophilic substitution reactions.

Alkylation of 3-(methylthio)phenol with Methyl Iodide

One primary route to this compound is through the Williamson ether synthesis. This method involves the deprotonation of the starting material, 3-(methylthio)phenol, to form a more nucleophilic phenoxide ion. The subsequent alkylation of this phenoxide with an alkylating agent, such as methyl iodide, yields the final product. guidechem.com The reaction is typically carried out in the presence of a base to facilitate the initial deprotonation step.

The general reaction is as follows:

3-(methylthio)phenol reacts with a base to form the corresponding sodium or potassium salt.

This salt then reacts with methyl iodide, where the phenoxide acts as a nucleophile, displacing the iodide ion in an Sₙ2 reaction to form this compound.

Nucleophilic Substitution of 3-chloroanisole (B146291) with Sodium Methanethiolate (B1210775)

An alternative pathway involves the nucleophilic aromatic substitution (SₙAr) on an anisole (B1667542) derivative. In this approach, 3-chloroanisole serves as the substrate. guidechem.com The methoxy (B1213986) group of 3-chloroanisole is an ortho-, para-director and is moderately activating for electrophilic substitution, but in nucleophilic substitution, the electron-donating nature can slow the reaction. However, the reaction can proceed with a strong nucleophile like sodium methanethiolate (NaSMe).

The reaction proceeds as:

Sodium methanethiolate attacks the carbon atom bearing the chlorine atom on the 3-chloroanisole ring.

This leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.

The complex then expels the chloride ion to restore aromaticity, resulting in the formation of this compound.

Evaluation of Reaction Conditions and Yield Optimization

The efficiency and yield of this compound synthesis are highly dependent on the specific reaction conditions. Optimization of parameters such as the choice of base, solvent, temperature, and reaction time is crucial for maximizing product formation and minimizing side reactions.

For the alkylation of 3-(methylthio)phenol , various bases and solvents can be employed. While strong bases like sodium hydride (NaH) are effective, weaker bases such as potassium carbonate (K₂CO₃) can also be used, often requiring a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the reaction. Studies on the alkylation of substituted phenols have shown that the reaction follows a second-order rate law, and the choice of base and solvent system significantly impacts the reaction kinetics. sciforum.net

For the nucleophilic substitution of 3-chloroanisole , reaction conditions are more demanding due to the lower reactivity of the aryl halide compared to alkyl halides. The use of a polar aprotic solvent like DMF or dimethyl sulfoxide (B87167) (DMSO) is common as it can solvate the cation of the nucleophile, thereby increasing the nucleophilicity of the thiolate anion. chemicalbook.com Elevated temperatures are often required to achieve a reasonable reaction rate.

Table 1: Comparison of Synthetic Conditions for this compound This is an interactive table. You can sort and filter the data.

| Feature | Alkylation of 3-(methylthio)phenol | Nucleophilic Substitution of 3-chloroanisole |

|---|---|---|

| Starting Materials | 3-(methylthio)phenol, Methyl Iodide | 3-chloroanisole, Sodium Methanethiolate |

| Reaction Type | Williamson Ether Synthesis (Sₙ2) | Nucleophilic Aromatic Substitution (SₙAr) |

| Typical Bases | K₂CO₃, NaH, KOH | Not required for the main reaction |

| Typical Solvents | DMF, Acetone, Ethanol (B145695) | DMF, DMSO |

| Temperature | Moderate to reflux | Often elevated |

| Key Intermediate | Phenoxide ion | Meisenheimer complex |

Stereoselective and Enantioselective Synthesis Pathways

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective or enantioselective synthesis pathways are not applicable for its direct preparation.

However, the thioether group in this compound can be oxidized to form a chiral sulfoxide. The synthesis of enantiopure sulfoxides is an area of significant research interest. Asymmetric oxidation of prochiral thioethers, including various thioanisole (B89551) derivatives, is a common strategy to produce chiral sulfoxides. This is often achieved using chiral catalysts or biocatalysts, such as enzymes. For instance, cytochrome P450 monooxygenases have been shown to catalyze the asymmetric sulfoxidation of thioanisoles to produce (S)-sulfoxides. nih.gov While the stereoselectivity for p-methoxythioanisole was reported to be low with one specific enzyme, it highlights the potential for enzymatic routes to chiral derivatives. nih.gov Similarly, artificial metalloenzymes have been used for the photoassisted oxidation of thioanisole derivatives, showing slight enantioselectivity. mdpi.com

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is fundamental to controlling and optimizing the synthesis of this compound. This involves identifying key intermediates and the slowest, or rate-determining, step of the reaction sequence.

Elucidation of Rate-Determining Steps and Intermediates

For the nucleophilic substitution of 3-chloroanisole , the mechanism is SₙAr. The rate-determining step can be either the formation of the Meisenheimer complex or its decomposition to the final product, depending on the specific substrate and nucleophile. For most SₙAr reactions, the formation of the stabilized anionic Meisenheimer complex is the rate-limiting step. The stability of this intermediate, and thus the reaction rate, is influenced by the substituents on the aromatic ring.

Kinetic studies on analogous reactions provide insight. For example, in the reaction of benzamide (B126) with thioanisole derivatives using a strong base like lithium diisopropylamide (LDA), kinetic isotope effect studies suggested that the cleavage of a methyl C-H bond of thioanisole was involved in the rate-determining step for that specific transformation. nih.gov In photochemical reactions involving thioanisole, single-electron transfer (SET) can be an initial event, leading to a radical ion pair intermediate. acs.org While these are not the exact synthesis reactions for this compound, they illustrate the types of intermediates and rate-limiting steps that can be involved in reactions of thioanisole derivatives. Studies on the oxidation of p-methoxythioanisole by lignin (B12514952) peroxidase have identified a radical cation as a key intermediate. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Starting Material/Intermediate/Product |

|---|---|---|

| This compound | 1-Methoxy-3-(methylthio)benzene | Product |

| 3-(methylthio)phenol | 3-(Methylthio)phenol | Starting Material |

| Methyl Iodide | Iodomethane (B122720) | Reagent |

| 3-chloroanisole | 1-Chloro-3-methoxybenzene | Starting Material |

| Sodium Methanethiolate | Sodium methanethiolate | Reagent |

| Potassium Carbonate | Potassium carbonate | Reagent (Base) |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | Solvent |

| Acetone | Propan-2-one | Solvent |

| Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide | Solvent |

| Lithium diisopropylamide (LDA) | Lithium di(propan-2-yl)azanide | Reagent (Base) |

| Thioanisole | (Methylthio)benzene | Related Compound |

An exploration of the chemical compound this compound reveals intricate synthetic pathways and the critical influence of catalysts and computational analysis in understanding its reactivity. This article delves into specific methodologies for its formation and the advanced techniques used to model its chemical behavior.

2 Role of Catalysts and Reagents in Reaction Progression

The synthesis and subsequent reactions of this compound are highly dependent on the selection of appropriate catalysts and reagents, which govern reaction efficiency, selectivity, and mechanism. A common route to this compound involves a two-step process starting from a halogenated precursor. One established method begins with the synthesis of its precursor, 3-methoxybenzenethiol (B100605). nih.govmdpi.com This can be achieved via a copper-catalyzed C-S cross-coupling reaction using an aryl halide, where the choice of catalyst and reagents is crucial for a successful transformation. researchgate.net For instance, the reaction of an aryl iodide with a sulfur source like 1,2-ethanedithiol (B43112) can be catalyzed by copper(II), a more economical alternative to palladium catalysts. researchgate.netbeilstein-journals.orgacsgcipr.org The subsequent step involves the methylation of the resulting 3-methoxybenzenethiol, for which reagents like iodomethane are typically used, to yield the final this compound product. nih.govresearchgate.net

The role of catalysts and reagents is also prominently featured in the oxidation reactions of thioanisoles, which serve as a model for understanding reaction mechanisms. Various catalytic systems have been developed for the selective oxidation of sulfides to sulfoxides or sulfones. For example, tungsten trioxide (WO₃) supported on chitosan-derived carbon has been shown to be an effective heterogeneous catalyst for sulfide (B99878) oxidation, using hydrogen peroxide (H₂O₂) as a green oxidant. rsc.org In such systems, reaction conditions, including the choice of solvent, can significantly impact product selectivity. rsc.org

Other transition metal catalysts, such as those based on manganese and iron, are also instrumental. rsc.orgnih.gov Kinetic studies on the oxidation of thioanisole derivatives by manganese(IV)-oxo complexes have revealed how modifications to the ligand sphere around the metal center can profoundly influence the reaction rates. rsc.org Furthermore, research on nonheme iron(IV)-oxo complexes has demonstrated that the reaction pathway can be switched. In the absence of additives, the reaction proceeds through a direct oxygen-atom transfer (OAT). However, the introduction of a Lewis acid like scandium triflate (Sc(OTf)₃) can alter the mechanism to a two-step process initiated by electron transfer, which significantly enhances the reaction rate. rsc.org The catalytic activity of permanganate (B83412) in the oxidation of thioanisoles is similarly enhanced by the presence of a Lewis acid like mercuric chloride, which forms a more reactive complex with the permanganate ion. ajrconline.org

Enzymatic catalysts, such as lignin peroxidase from Phanerochaete chrysosporium, also facilitate the oxidation of thioanisoles in the presence of H₂O₂. nih.govresearchgate.net In this biocatalytic system, the enzyme enables the formation of a sulfide radical cation, which is a key intermediate in the conversion to the corresponding sulfoxide. nih.govresearchgate.net For p-methoxythioanisole, kinetic data suggests the formation of a ternary complex involving the enzyme, the radical cation, and a neutral substrate molecule, highlighting a complex electron transfer chain. nih.govresearchgate.net

| Catalyst System | Reagents/Co-factors | Reaction Type | Role/Observation |

| Copper(II) | 1,2-Ethanedithiol, Base | C-S Coupling | Catalyzes the formation of the 3-methoxybenzenethiol precursor from an aryl halide. researchgate.net |

| WO₃ on Carbon | Hydrogen Peroxide (H₂O₂) | Sulfide Oxidation | Heterogeneous catalyst for green oxidation; solvent choice affects selectivity. rsc.org |

| Iron(IV)-oxo Complex | Scandium Triflate (Sc(OTf)₃) | Sulfide Oxidation | Lewis acid additive switches the reaction mechanism from direct oxygen transfer to a faster electron-transfer pathway. rsc.org |

| Permanganate | Mercuric Chloride (HgCl₂) | Sulfide Oxidation | Lewis acid enhances the reactivity of the permanganate oxidant by forming a complex. ajrconline.org |

| Lignin Peroxidase | Hydrogen Peroxide (H₂O₂) | Sulfide Oxidation | Enzymatic catalyst that forms a reactive sulfide radical cation intermediate. nih.govresearchgate.net |

3 Computational Modeling of Synthetic Routes

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms and electronic structures of intermediates involved in the synthesis and reactions of this compound and related compounds. researchgate.netresearchgate.neturegina.ca These theoretical calculations provide deep insights that complement experimental findings.

A significant area of study has been the oxidation of thioanisoles, where reactive intermediates like radical cations are formed. researchgate.netrsc.orgrsc.org For the 4-methoxythioanisole (B167831) radical cation, a close analogue of the 3-isomer, DFT calculations were combined with nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy to determine its structure. researchgate.netrsc.org The calculations successfully predicted a quinoidal structure, where the positive charge and spin are delocalized over the sulfur atom, the oxygen atom, and the benzene (B151609) ring. researchgate.netrsc.orgrsc.org This theoretical result was in excellent agreement with the experimental spectroscopic data, confirming the structural changes upon oxidation. researchgate.net

DFT has also been crucial in understanding the mechanistic details of oxidation reactions. For instance, in the permanganate oxidation of sulfides, computational studies were used to evaluate several competing historical mechanisms. uregina.ca The calculations strongly supported a 1,3-dipolar cycloaddition pathway, similar to ozonolysis, over previously proposed mechanisms involving direct attack on the sulfur atom. uregina.ca This demonstrates the power of computational chemistry to resolve long-standing mechanistic questions.

Furthermore, computational methods are employed to rationalize the reactivity and selectivity observed in catalyst-driven reactions. In the oxidation of thioanisoles by manganese(IV)-oxo complexes, kinetic and computational methods were used to interrogate the reaction mechanism. rsc.org These studies help explain why certain ligand modifications lead to faster reaction rates by modulating the electrophilicity of the Mn(IV)-oxo unit. rsc.org Similarly, DFT calculations have been applied to investigate the switch in mechanism for sulfoxidation by iron(IV)-oxo complexes in the presence of acid catalysts, providing a theoretical basis for the observed rate enhancements. nih.govscispace.com

| Computational Method | System/Reaction Studied | Key Insight |

| Density Functional Theory (DFT) / Time-Dependent DFT (TD-DFT) | 4-Methoxythioanisole Radical Cation | Predicted a quinoidal structure for the radical cation, which was confirmed by time-resolved resonance Raman spectroscopy. researchgate.netresearchgate.netrsc.org |

| DFT and Coupled-Cluster (CCSD) | Permanganate Oxidation of Sulfides | Determined the reaction proceeds via a 1,3-dipolar cycloaddition mechanism, ruling out other historical proposals. uregina.ca |

| DFT Calculations | Sulfoxidation by Mn(IV)-oxo and Fe(IV)-oxo complexes | Elucidated how ligand modifications and acid additives influence reaction rates by modulating electronic structures and altering reaction pathways (e.g., from direct O-atom transfer to electron-transfer). rsc.orgscispace.com |

Reactivity and Reaction Mechanisms of 3 Methoxythioanisole

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this substitution on 3-methoxythioanisole are controlled by the electronic properties of the existing methoxy (B1213986) and methylthio substituents.

Both the methoxy and the methylthio groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene itself. lkouniv.ac.in They achieve this by donating electron density to the aromatic ring, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. pitt.edu This stabilization lowers the activation energy of the reaction. libretexts.org

These groups are also classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orglibretexts.org This directing effect is a result of their ability to delocalize the positive charge of the arenium ion intermediate through resonance, with key resonance structures placing the charge on the carbon atom bearing the substituent. When the substituent has a lone pair of electrons, like the oxygen in the methoxy group and the sulfur in the methylthio group, it can donate this lone pair to stabilize the adjacent positive charge, a particularly stable resonance contributor. youtube.com

In this compound, the methoxy and methylthio groups are positioned meta to each other (at positions 1 and 3). This arrangement leads to a cooperative or reinforcing directing effect. libretexts.orgmasterorganicchemistry.com The positions that are ortho or para to one group are also ortho or para to the other, leading to specific, highly favored sites for electrophilic attack.

The directing effects can be summarized as follows:

Methoxy group (-OCH₃) at C1: Strongly activating and directs to positions 2, 4, and 6.

Methylthio group (-SCH₃) at C3: Moderately activating and directs to positions 2, 4, and 6.

Therefore, the positions at C2, C4, and C6 are all activated by both substituents. However, the C2 position is sterically hindered by being situated between the two existing groups. Consequently, electrophilic attack is most likely to occur at the C4 and C6 positions, which are sterically more accessible. The methoxy group is a stronger activating group than the methylthio group, and its influence is generally dominant in directing the substitution.

| Position | Activation by -OCH₃ (at C1) | Activation by -SCH₃ (at C3) | Overall Predicted Reactivity | Steric Hindrance |

|---|---|---|---|---|

| C2 | Ortho (Activated) | Ortho (Activated) | Highly Activated | High |

| C4 | Para (Activated) | Ortho (Activated) | Highly Activated | Low |

| C5 | Meta (Less Activated) | Meta (Less Activated) | Least Activated | Low |

| C6 | Ortho (Activated) | Para (Activated) | Highly Activated | Low |

While the electronic effects of the substituents are the primary determinants of regioselectivity, the conditions under which the reaction is carried out can influence the distribution of the final products, particularly the ratio of ortho to para isomers.

For reactions like nitration , which typically uses a mixture of nitric acid and sulfuric acid, the reaction temperature and solvent can affect the product ratio. masterorganicchemistry.com In the nitration of anisole (B1667542) (a close analog), for example, changes in the solvent can alter the ortho/para ratio significantly. researchgate.net This is often attributed to the solvation of the reaction intermediates and the steric bulk of the electrophile-solvent complex.

In halogenation reactions, which use a halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), the choice of catalyst and solvent can also play a role. lkouniv.ac.inwikipedia.org Milder conditions are generally required for highly activated rings like this compound to avoid over-reaction or side reactions. libretexts.org

Friedel-Crafts reactions (alkylation and acylation) are particularly sensitive to reaction conditions. edubirdie.com The choice of Lewis acid catalyst is crucial. Strong Lewis acids like AlCl₃ can sometimes cause demethylation of methoxy groups. stackexchange.com Therefore, milder catalysts may be preferred for substrates like this compound. Furthermore, Friedel-Crafts alkylation is prone to carbocation rearrangements and polyalkylation, especially with activated rings. miracosta.edu Friedel-Crafts acylation, however, is generally more controllable. For highly activated systems, milder conditions are often sufficient to achieve the desired transformation. wisc.edu

Oxidation Reactions of the Thioether Moiety

The sulfur atom in the methylthio group of this compound is susceptible to oxidation. It can be oxidized to a sulfoxide (B87167) and further to a sulfone, two important classes of organosulfur compounds.

The oxidation of thioethers to sulfoxides is a common and important transformation. A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide (H₂O₂), peroxy acids, and periodates. Careful control of reaction conditions is often necessary to stop the reaction at the sulfoxide stage, as over-oxidation to the corresponding sulfone can readily occur. The selectivity for sulfoxide versus sulfone can often be controlled by adjusting the stoichiometry of the oxidant, the reaction temperature, and the choice of catalyst. nih.govnih.gov

| Compound Type | Sulfur Oxidation State | General Structure |

|---|---|---|

| Thioether (Thioanisole) | -2 | R-S-R' |

| Sulfoxide | 0 | R-S(=O)-R' |

| Sulfone | +2 | R-S(=O)₂-R' |

Peroxidases are enzymes that catalyze oxidation reactions using hydrogen peroxide as the oxidant. These enzymes can offer high selectivity and operate under mild conditions compared to traditional chemical oxidants. The oxidation of thioanisoles by peroxidases has been a subject of significant study.

Lignin (B12514952) peroxidase (LiP) is a heme-containing enzyme produced by certain fungi, such as Phanerochaete chrysosporium, that plays a key role in the degradation of lignin. nih.gov LiP is known to catalyze the oxidation of a wide range of aromatic compounds, including aromatic sulfides like thioanisoles.

The catalytic cycle of LiP begins with the reaction of the native enzyme with one molecule of H₂O₂ to form a high-valent iron-oxo intermediate known as Compound I . Compound I is a two-electron oxidized species relative to the resting enzyme. It then oxidizes a substrate molecule via a one-electron transfer (SET) to generate a substrate radical cation and the second enzymatic intermediate, Compound II . Compound II is a one-electron oxidized species and can subsequently oxidize a second substrate molecule, returning the enzyme to its native state.

In the case of aromatic sulfides like p-methoxythioanisole, a close analog of this compound, the mechanism involves the following key steps:

Formation of a sulfide (B99878) radical cation : LiP Compound I reacts with the sulfide to form a sulfide radical cation and LiP Compound II. pitt.edu This initial step is a single-electron transfer from the sulfur atom to the enzyme.

Conversion to sulfoxide : The generated radical cation is then converted to the corresponding sulfoxide. This can occur through two competing pathways:

Reaction with the medium (water) : The radical cation can react with water, followed by loss of a proton and a second electron transfer to yield the sulfoxide.

Reaction with Compound II : A direct reaction between the substrate radical cation and Compound II can also occur, regenerating the native enzyme and producing the sulfoxide. researchgate.net

Studies on the LiP-catalyzed oxidation of thioanisole (B89551) and p-methoxythioanisole have provided evidence for this direct reaction between Compound II and the substrate radical cation. researchgate.netresearchgate.net The stability of the radical cation, which is influenced by the electronic nature of the substituents on the aromatic ring, determines which pathway is favored. Electron-donating groups, such as the methoxy group, stabilize the radical cation, influencing the kinetics and product distribution of the reaction. pitt.edu

Sulfoxidation to Sulfoxides and Sulfones

Peroxidase-Catalyzed Oxidation Mechanisms

Horseradish Peroxidase and Lactoperoxidase Analogies

Horseradish peroxidase (HRP) and lactoperoxidase (LPO) are both heme-containing enzymes that catalyze the oxidation of a wide range of substrates in the presence of hydrogen peroxide. While direct comparative studies on the oxidation of this compound by both enzymes are not extensively detailed in the available literature, analogies can be drawn from their known catalytic activities towards similar aromatic sulfides and other substrates.

Both HRP and LPO are known to oxidize thiocyanate (SCN⁻) in the presence of H₂O₂, leading to the formation of antimicrobial products mdpi.comfrontiersin.orgnih.govnih.govresearchgate.net. This shared substrate specificity suggests that they may exhibit similar reactivity towards other sulfur-containing compounds like this compound. The catalytic cycle of these peroxidases typically involves the formation of a high-valent iron-oxo species, known as Compound I, which is a powerful oxidizing agent. Compound I is then reduced in two single-electron steps, via a Compound II intermediate, back to the resting state of the enzyme.

Studies on the oxidation of various methoxybenzene congeners by HRP and laccase have shown that the feasibility of the reaction is largely dependent on the redox potential of the substrate. This suggests that the electronic properties of the substrate, such as the electron-donating methoxy group in this compound, play a crucial role in its interaction with the enzyme's active site. Given that both HRP and LPO utilize a similar heme-based catalytic mechanism, it is plausible that they would exhibit analogous reactivity patterns towards this compound, with the efficiency of oxidation being influenced by the substrate's redox potential and steric factors.

Formation and Reactivity of Sulfide Radical Cations

The oxidation of thioanisoles, including this compound, by peroxidases is believed to proceed via the formation of a sulfide radical cation intermediate. This occurs through a single-electron transfer (SET) from the sulfur atom of the thioanisole to the enzyme's activated Compound I state.

The formation of such radical cations has been demonstrated in various systems, including gas-phase studies of isomeric [CH₃O,C,N,S]•⁺ radical cations researchgate.net. In the context of enzymatic reactions, the sulfide radical cation is a transient and highly reactive species. Its subsequent fate determines the final product of the reaction. The reactivity of the this compound radical cation is influenced by the distribution of spin and charge, which is affected by the methoxy substituent on the aromatic ring.

Once formed, the sulfide radical cation can undergo several reaction pathways. In the presence of water, it can be attacked by a water molecule, leading to the formation of the corresponding sulfoxide after a second electron transfer and deprotonation. Alternatively, the radical cation can be further oxidized by another molecule of the oxidizing agent or disproportionate to form a dication and the neutral sulfide. The specific reaction pathway and the nature of the final products are dependent on the reaction conditions, including the pH, the concentration of the substrate and oxidant, and the specific enzymatic environment.

Kinetic Evidence of Direct Reaction between Compound II and Radical Cation

The catalytic cycle of horseradish peroxidase involves two sequential one-electron reduction steps of Compound I. The first reduction, by a substrate molecule, yields Compound II and a substrate radical. The second substrate molecule then reduces Compound II back to the native enzyme. In the case of thioanisole oxidation, this second step can involve either a direct reaction with another molecule of the neutral sulfide or a reaction with the sulfide radical cation formed in the first step.

Kinetic studies on the reaction of HRP Compound II with various substrates have provided evidence for a two-step mechanism involving pre-equilibrium binding of the substrate prior to the rate-limiting electron transfer nih.gov. While direct kinetic data for the reaction of HRP Compound II with the this compound radical cation is not explicitly available, studies on similar systems suggest that such a reaction is plausible. The pH dependence of the second-order rate constant for the oxidation of ferrocyanide by HRP Compound II has been interpreted in terms of a single ionization with a pKa of 8.5, indicating the importance of the protonation state of the enzyme in its reactivity cdnsciencepub.com.

Enantioselectivity in Sulfoxide Formation

The oxidation of prochiral sulfides, such as this compound, can lead to the formation of chiral sulfoxides. Horseradish peroxidase-catalyzed sulfoxidation has been shown to be enantioselective, preferentially producing the (–)-(S)-sulfoxides with enantiomeric excesses ranging from 30% to 68% for various aryl methyl sulfides rsc.org. This enantioselectivity is a hallmark of an enzyme-catalyzed reaction, where the substrate is held in a specific orientation within the chiral environment of the active site during the oxygen transfer step.

The degree of enantioselectivity can be influenced by the structure of the substrate and the reaction conditions. The presence of substituents on the aromatic ring, such as the methoxy group in this compound, can affect the binding of the substrate to the enzyme and, consequently, the stereochemical outcome of the reaction. The observed enantioselectivity provides strong evidence that the sulfoxidation reaction occurs at a specific binding site on the enzyme and is not a result of a non-specific oxidation by freely diffusing radical species.

Table 1: Enantioselectivity in Horseradish Peroxidase Catalyzed Sulfoxidation of Aryl Methyl Sulfides

| Substrate | Enantiomeric Excess (%) | Predominant Enantiomer |

| Thioanisole | 30-68 | (S) |

| p-Methylthioanisole | 30-68 | (S) |

| o-Methylthioanisole | 30-68 | (S) |

| m-Methylthioanisole | 30-68 | (S) |

Note: Data represents a range for various aryl methyl sulfides as specific data for this compound was not available.

Metal-Catalyzed Oxygen Atom Transfer (OAT) Reactions

In addition to enzymatic systems, the oxidation of this compound can be achieved through metal-catalyzed oxygen atom transfer (OAT) reactions. These reactions often utilize synthetic metal complexes that mimic the active sites of metalloenzymes.

Nonheme iron(IV) oxo complexes are of particular interest as they are key intermediates in the catalytic cycles of many nonheme iron enzymes involved in oxidation reactions. These synthetic analogues provide valuable insights into the mechanisms of biological oxidations.

The nonheme iron(IV) oxo complex, [(N4Py)FeIV(O)]²⁺ (where N4Py = N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine), has been extensively studied as a model for biological oxidation catalysts. The oxidation of thioanisole derivatives by this complex has been shown to be significantly enhanced by the presence of acids such as triflic acid (HOTf) and scandium triflate (Sc(OTf)₃) electronicsandbooks.com.

Mechanistic studies suggest that the oxidation of thioanisoles by [(N4Py)FeIV(O)]²⁺ proceeds via a rate-determining electron transfer mechanism electronicsandbooks.com. This electron transfer can be coupled with proton binding (proton-coupled electron transfer, PCET) or metal ion binding (metal ion-coupled electron transfer, MCET). The logarithms of the observed second-order rate constants for both oxidative C-H bond cleavage and sulfoxidation reactions show a unified correlation with the driving forces of PCET and MCET, as described by the Marcus theory of electron transfer electronicsandbooks.com.

In the absence of acids, the reaction is significantly slower. The presence of HOTf or Sc(OTf)₃ enhances the oxidizing capability of the iron(IV) oxo complex, facilitating the initial electron transfer from the thioanisole. For the oxidation of thioanisole derivatives, the reaction mechanism is unified as a rate-determining electron transfer, which is coupled with the binding of the iron(IV) oxo complex by a proton or a metal ion electronicsandbooks.com.

Table 2: Second-Order Rate Constants for the Oxidation of Thioanisole by [(N4Py)FeIV(O)]²⁺ in the Presence of Acids

| Acid | Concentration (M) | k'obs (s⁻¹) |

| None | - | - |

| HOTf | 1.0 x 10⁻² | - |

| Sc(OTf)₃ | 1.0 x 10⁻² | - |

Nonheme Iron(IV) Oxo Complexes

Proton-coupled electron transfer (PCET) represents a fundamental reaction pathway in which both an electron and a proton are exchanged, often in a concerted elementary step. Such mechanisms are crucial in a variety of biological and chemical redox processes. While direct studies on the PCET mechanisms specifically involving this compound are not extensively detailed in the reviewed literature, the principles of PCET can be applied to understand its oxidation reactions.

In PCET, the transfer of a proton and an electron can occur through different pathways: stepwise, as electron transfer followed by proton transfer (ETPT) or proton transfer followed by electron transfer (PTET), or in a single kinetic step, known as concerted proton-electron transfer (CPET). The operative mechanism is highly dependent on the reaction conditions, including the properties of the oxidant, the substrate, and the solvent. nih.gov

For thioanisole derivatives, the oxidation process can be influenced by the thermodynamic properties of the molecule, such as its oxidation potential and the pKa of the radical cation. The balance between the driving forces for electron transfer and proton transfer is critical in determining the specific PCET mechanism. nih.gov For instance, in reactions with certain oxidants, a switch from a stepwise to a concerted PCET mechanism can be observed with changes in pH. nih.gov The methoxy group in this compound, being an electron-donating group, would influence the electronic properties of the sulfur atom and the aromatic ring, thereby affecting the thermodynamics and kinetics of both proton and electron transfer steps.

In the oxidation of sulfides by nonheme iron complexes, high-valent iron-oxo and iron-hydroxo species are often invoked as key reactive intermediates. The complex [N4Py·FeIII(OH)]2+ (where N4Py = N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine) is a well-characterized synthetic model for such intermediates. While its direct reaction with this compound is not explicitly detailed, its structural features and general reactivity provide insight into the mechanisms of sulfide oxidation.

The N4Py ligand creates a pentadentate coordination environment around the iron center. The structure of related Fe(IV)=O complexes has been determined, revealing key metric parameters. For instance, the [FeIV(O)(N4Py)]2+ complex has a characteristic Fe=O bond length that can be characterized by spectroscopic techniques and density functional theory (DFT) computations. researchgate.net

The formation of an Fe(III)-OH species can occur during catalytic cycles involving Fe(II) precursors and oxidants like H2O2. nih.gov In catalytic oxidations, an Fe(IV)=O species can abstract a hydrogen atom from a substrate, leading to the formation of an Fe(III)-OH complex and a substrate radical. This is often followed by a "rebound" of the hydroxyl group to the substrate radical. nih.gov In the context of sulfide oxidation, an analogous oxygen atom transfer from an Fe(IV)=O species to the sulfur atom of this compound would lead to the formation of the corresponding sulfoxide and the regeneration of an Fe(II) or Fe(III) species. The structural integrity and electronic properties of the [N4Py·FeIII(OH)]2+ intermediate are crucial for its reactivity and the efficiency of the catalytic cycle.

Mononuclear Nonheme Manganese(III)–Hydroperoxo Complexes

Mononuclear nonheme manganese(III)–hydroperoxo complexes have been identified as potent oxidants in oxygen atom transfer (OAT) reactions, including the oxidation of sulfides like this compound. A key example is the complex [MnIII(TMC)(OOH)]2+ (TMC = 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane), which has been successfully generated and spectroscopically characterized. acs.orgnih.gov

The [MnIII(TMC)(OOH)]2+ complex has been thoroughly characterized using a variety of spectroscopic techniques, providing detailed insights into its electronic and geometric structure.

UV-vis Spectroscopy: The complex exhibits a distinct absorption spectrum in acetonitrile (B52724) (CH3CN) at -40 °C. acs.orgnih.gov

Resonance Raman (rRaman) Spectroscopy: The rRaman spectrum shows an isotopically sensitive band at 792 cm⁻¹, which shifts to 748 cm⁻¹ upon labeling with ¹⁸O. This shift is consistent with the O-O stretching vibration of a hydroperoxo ligand. nih.gov

X-ray Absorption Spectroscopy (XAS): XAS data, including both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), confirm the +3 oxidation state of the manganese ion. The EXAFS analysis is consistent with an end-on bound MnIII–OOH species. acs.orgnih.gov

Electron Paramagnetic Resonance (EPR) and NMR Spectroscopy: The complex is EPR silent. ¹H NMR spectroscopic analysis using Evans' method determined the spin state to be S = 2. nih.gov

These spectroscopic data collectively support the formulation of the complex as a mononuclear, high-spin manganese(III)–hydroperoxo species.

The reactivity of [MnIII(TMC)(OOH)]2+ in the oxidation of a series of para-substituted thioanisoles demonstrates its strong electrophilic character. acs.org The reaction rates show a clear dependence on the electronic nature of the substituent on the thioanisole.

A Hammett plot of the logarithm of the second-order rate constants (log k₂) versus the Hammett substituent constants (σp+) for the oxidation of para-substituted thioanisoles by [MnIII(TMC)(OOH)]2+ yields a linear correlation with a large negative ρ value. This negative ρ value indicates that the reaction is accelerated by electron-donating substituents on the thioanisole, which is a hallmark of an electrophilic attack by the oxidant. acs.orgrsc.org The reaction with 4-methoxythioanisole (B167831), a compound structurally related to this compound, is particularly rapid. acs.orgnih.gov

| Substituent (X) | σp+ | k₂ (M⁻¹s⁻¹) |

|---|---|---|

| OCH₃ | -0.78 | 1.2 x 10⁵ |

| CH₃ | -0.31 | 3.1 x 10³ |

| H | 0 | 1.5 x 10² |

| Cl | 0.11 | 3.2 x 10¹ |

| CN | 0.66 | 4.5 x 10⁻¹ |

The oxidation of sulfides by [MnIII(TMC)(OOH)]2+ is proposed to proceed via an electron transfer mechanism. The large negative slope observed in the Hammett plot, which is significantly larger than that for analogous iron(III)-hydroperoxo complexes, suggests a substantial development of positive charge on the sulfur atom in the transition state. acs.org This is consistent with a pathway involving an initial electron transfer from the sulfide to the manganese(III)-hydroperoxo complex, followed by the transfer of the oxygen atom. acs.org

Tungsten Oxide (WO3) Supported Catalysts

Tungsten oxide (WO₃) has been investigated as a catalyst and catalyst support for various oxidation reactions due to its acidic character and ability to form a range of stoichiometric and non-stoichiometric oxides. scielo.br While specific studies on the use of WO₃-supported catalysts for the oxidation of this compound are not prevalent in the literature, the general principles of its catalytic activity can be considered.

Supported tungsten oxide catalysts are known to be effective in the epoxidation of olefins using hydrogen peroxide as the oxidant. The activity of these catalysts is attributed to the presence of isolated tungsten oxide species on the support material. rsc.org These isolated sites are believed to facilitate the coordination and activation of H₂O₂, leading to the formation of a reactive tungsten-hydroperoxo intermediate. The subsequent transfer of an oxygen atom to the substrate is thought to be a key step in the catalytic cycle. rsc.org

In the context of sulfide oxidation, a similar mechanism could be envisioned. A WO₃-supported catalyst could activate an oxidant (e.g., H₂O₂) to form a reactive tungsten-peroxo or -hydroperoxo species. This species would then act as an electrophilic oxidant, attacking the electron-rich sulfur atom of this compound to form the corresponding sulfoxide. The efficiency of such a catalyst would depend on factors such as the dispersion of the tungsten oxide on the support, the nature of the support material, and the reaction conditions.

The development of environmentally benign synthetic methodologies is a central focus of modern chemistry. While specific "green" synthesis protocols for this compound are not extensively documented in dedicated studies, several established green chemistry principles can be applied to its synthesis. These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. Key strategies include the use of solid acid catalysts, biocatalysis, and alternative energy sources like microwave and ultrasound irradiation.

Solid Acid Catalysts: Traditional methods for synthesizing thioanisoles often rely on liquid acids, which can be corrosive, difficult to handle, and generate significant waste. Solid acid catalysts, such as zeolites and sulfated metal oxides, offer a greener alternative. These catalysts are typically non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying purification processes. For instance, a recyclable mesoporous ZnAlMCM-41 solid acid catalyst has been shown to be effective for the Prins cyclization of olefins, a reaction type that highlights the potential of such catalysts in various organic syntheses. rsc.org Similarly, poly(4-vinylpyridinium)hydrogen sulfate has been used as an efficient and recyclable solid acid catalyst for the synthesis of bis(3-indolyl)methanes under solvent-free conditions, demonstrating the broad applicability of solid acids in promoting eco-friendly reactions. nih.gov

Biocatalysis: Enzymes offer a highly selective and environmentally friendly route to chemical synthesis. Biocatalytic approaches can be conducted in aqueous media under mild conditions, reducing the need for harsh solvents and high temperatures. While a specific biocatalytic route for this compound has not been detailed, the use of enzymes for the synthesis of related compounds is established. For example, the direct biocatalytic synthesis of functionalized catechols from aromatic precursors has been achieved using recombinant Escherichia coli, showcasing the potential of whole-cell biocatalysts in green chemistry. researchgate.net The application of biocatalysis in bio-derived solvents further enhances the sustainability of these processes. researchgate.nettaylorfrancis.com

Microwave and Ultrasound-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. beilstein-journals.orgrsc.orgnih.gov This technique can significantly reduce energy consumption and often allows for solvent-free reactions. For example, the microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives via Pd-catalyzed heterocyclization demonstrates the efficiency of this approach. mdpi.com

Ultrasound-assisted synthesis is another energy-efficient technique that utilizes acoustic cavitation to promote chemical reactions. ksu.edu.sanih.gov This method can enhance mass transfer and increase reaction rates, often under milder conditions than conventional methods. The ultrasound-assisted synthesis of functionalized xanthene derivatives and isoxazolines bearing sulfonamides highlights the utility of sonochemistry in creating complex molecules in a greener fashion. nih.govunito.it

Table 1: Comparison of Green Synthesis Approaches Applicable to Thioether Synthesis

| Approach | Key Advantages | Representative Catalyst/Conditions | Relevance to this compound Synthesis |

|---|---|---|---|

| Solid Acid Catalysis | Reusable, non-corrosive, easy separation, reduced waste | Zeolites, Sulfated Zirconia, ZnAlMCM-41 rsc.org | Potential for Friedel-Crafts type reactions or etherification/thioetherification steps. |

| Biocatalysis | High selectivity, mild reaction conditions, aqueous media | Hydrolases, Oxidoreductases, Recombinant E. coli researchgate.net | Potential for selective methylation or functional group interconversion. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficient | Microwave irradiation, often solvent-free or with green solvents beilstein-journals.orgmdpi.com | Applicable to various steps in the synthesis, such as substitution or coupling reactions. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, mild conditions, improved mass transfer | Ultrasonic irradiation ksu.edu.sanih.govnih.govunito.it | Can accelerate reactions involving heterogeneous mixtures or where mass transfer is limiting. |

The reactivity of this compound is significantly influenced by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These species are involved in oxidative degradation pathways and photocatalytic reactions.

Hydroxyl Radicals (•OH): The hydroxyl radical is a highly reactive and non-selective oxidant that can react with aromatic compounds through several mechanisms, including hydrogen abstraction and addition to the aromatic ring. nih.govchemrxiv.org In the case of this compound, the •OH radical can attack the benzene ring, leading to the formation of hydroxylated products. The methoxy and methylthio substituents on the aromatic ring will direct the position of hydroxylation. researchgate.netepa.gov The reaction of •OH with thioethers can also lead to the formation of a sulfur-centered radical cation. nih.gov The subsequent reactions of these intermediates can be complex, potentially leading to the formation of sulfoxides and other degradation products. The atmospheric degradation of related compounds, such as 3-methoxy-1-propanol, is initiated by the attack of hydroxyl radicals. nih.gov

Singlet Oxygen (¹O₂): Singlet oxygen is an electronically excited state of molecular oxygen that is a key intermediate in many photooxidation reactions. mdpi.comnih.gov Unlike the hydroxyl radical, singlet oxygen is more selective in its reactions. The primary site of attack for singlet oxygen on a thioether like this compound is the sulfur atom. The reaction proceeds through a persulfoxide intermediate, which can then be converted to the corresponding sulfoxide. nih.gov The reactivity of singlet oxygen with thioanisole has been shown to be enhanced in ionic liquids, suggesting that the reaction medium can play a significant role in modulating the reaction pathway. nih.govresearchgate.net The generation of singlet oxygen can be achieved through photosensitization, where a dye molecule absorbs light and transfers energy to ground-state triplet oxygen. mdpi.commdpi.com

Table 2: Reactivity of this compound with •OH and ¹O₂

| Reactive Species | Primary Site of Attack on this compound | Key Intermediates | Major Products |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Aromatic ring and sulfur atom | Hydroxycyclohexadienyl radical, Sulfur radical cation | Hydroxylated derivatives, Sulfoxide |

| Singlet Oxygen (¹O₂) | Sulfur atom | Persulfoxide | Sulfoxide |

Indium Imidazo[4,5,-b]porphyrins as Photocatalysts

Indium(III) imidazo[4,5,-b]porphyrins have emerged as efficient and robust photocatalysts for the selective oxidation of sulfides to sulfoxides. These complexes exhibit excellent photophysical properties, including high quantum yields for singlet oxygen generation, making them suitable for photochemically driven transformations.

The primary mechanism by which indium imidazo[4,5,-b]porphyrins catalyze the oxidation of sulfides is through the generation of singlet oxygen (¹O₂). Upon irradiation with visible light, the indium porphyrin complex absorbs a photon and is promoted to an excited singlet state. Through a process called intersystem crossing, the excited singlet state is converted to a longer-lived excited triplet state. This excited triplet state of the photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), which is a triplet, to generate the highly reactive singlet oxygen (¹O₂). This process is known as a Type II photooxidation mechanism. The generated singlet oxygen then reacts with the sulfide to form the corresponding sulfoxide.

While the generation of singlet oxygen is the predominant pathway for the photooxidation of sulfides catalyzed by indium imidazo[4,5,-b]porphyrins, electron transfer mechanisms (Type I photooxidation) can also play a role. In a Type I mechanism, the excited state of the photosensitizer can directly interact with the substrate through either an electron or hydrogen atom transfer. This results in the formation of radical ions or neutral radicals. In the context of sulfide oxidation, the excited porphyrin could abstract an electron from the sulfide, generating a sulfide radical cation and the reduced photosensitizer. The sulfide radical cation can then react with oxygen or other species in the reaction medium to form the sulfoxide.

Artificial Metalloenzymes in Photoassisted Oxidation

Artificial metalloenzymes, created by incorporating a synthetic metal complex into a protein scaffold, combine the reactivity of the metal catalyst with the selectivity and environmentally friendly reaction conditions of enzymes. These hybrid catalysts have shown great promise in various transformations, including the photoassisted oxidation of sulfides.

Researchers have developed artificial metalloenzymes for the photoassisted oxidation of thioanisole and p-methoxythioanisole using water as the oxygen source. researchgate.net One such system involves the non-covalent insertion of a manganese(III)-meso-tetrakis(p-carboxyphenyl)porphyrin [Mn(TpCPP)] into a xylanase 10A from Streptomyces lividans (Xln10A) as the host protein. researchgate.net This artificial metalloenzyme, denoted as Mn(TpCPP)-Xln10A, in conjunction with a photosensitizer such as [Ru(bpy)₃]²⁺ and a sacrificial electron acceptor, can catalyze the selective oxidation of sulfides to sulfoxides.

Another approach involves the use of bovine serum albumin (BSA) as a protein scaffold to encapsulate metal-salen type complexes (ML), creating BSA-ML catalysts. These artificial metalloenzymes have also been investigated for the selective oxidation of sulfides. The protein environment can induce selectivity and enhance the catalytic activity of the encapsulated metal complex.

In these photoassisted oxidation systems, the reaction is initiated by the excitation of the photosensitizer, which then participates in an electron transfer cascade. The oxidized photosensitizer can then oxidize the manganese center of the artificial metalloenzyme to a high-valent manganese-oxo species. This high-valent species is the active oxidant that transfers an oxygen atom to the sulfide substrate, converting it to the sulfoxide and regenerating the catalyst in its initial oxidation state. A key feature of these systems is the use of water as the ultimate source of the oxygen atom that is incorporated into the substrate. researchgate.net

Table 3: Artificial Metalloenzymes for Photoassisted Sulfide Oxidation

| Artificial Metalloenzyme | Metal Cofactor | Protein Scaffold | Reaction Catalyzed | Key Features |

|---|---|---|---|---|

| Mn(TpCPP)-Xln10A | Manganese(III)-tetrakis(p-carboxyphenyl)porphyrin | Xylanase 10A | Photoassisted oxidation of thioanisole and p-methoxythioanisole | Uses water as the oxygen source; operates in a photosensitized system. researchgate.net |

| BSA-ML | Metal-salen type complexes (M = various transition metals) | Bovine Serum Albumin | Selective oxidation of sulfides | Protein scaffold enhances catalytic activity and selectivity. |

Enantioselective sulfoxidation is a pivotal transformation for producing optically active sulfoxides, which are valuable chiral auxiliaries and intermediates in organic synthesis. The primary goal is the asymmetric oxidation of a prochiral sulfide to a chiral sulfoxide, avoiding overoxidation to the achiral sulfone. While specific studies on the enantioselective sulfoxidation of this compound are not extensively detailed in the surveyed literature, the principles can be inferred from methods applied to analogous aryl alkyl sulfides.

Two main strategies are employed for this transformation: biocatalytic oxidation and chemical oxidation using chiral catalysts or reagents.

Biocatalytic Methods: Whole-cell systems and isolated enzymes have proven effective in oxidizing various aryl alkyl sulfides with high enantioselectivity. For instance, bacterial strains such as Pseudomonas frederiksbergensis can oxidize sulfides to sulfoxides with enantiomeric excesses (ee) often exceeding 81-99%. Similarly, flavoenzyme monooxygenases, like cyclohexanone monooxygenase (CHMO), are known to catalyze these oxidations with excellent results. Another approach involves using a bienzymatic system, such as an oxidase/peroxidase combination, which has been successful for converting alkyl heteroaryl sulfides.

Chemical Methods: Metal-based catalysts are widely used, often employing titanium, vanadium, or iron complexes with chiral ligands. A classic example is the Sharpless-Kagan procedure, which utilizes a titanium complex with diethyl tartrate (DET). Modifications of this protocol, such as using cumyl hydroperoxides, have led to highly enantioselective and catalytic procedures for alkyl aryl sulfides, achieving enantiomeric excesses of 70-97%. Vanadium complexes with chiral Schiff bases have also been shown to catalyze the oxidation of aryl alkyl sulfides with hydrogen peroxide, yielding sulfoxides with up to 99% ee. More recently, iron-based catalysts, such as Fe(acac)₃ combined with a chiral Schiff base ligand, have been developed for this purpose.

Chiral reagents, including N-sulfonyloxaziridines and chiral hydroperoxides, can also induce asymmetry in the oxidation of prochiral sulfides, though the enantioselectivity can be variable.

Anodic Dehydrogenative Cyanamidation to N-Cyanosulfilimines

A modern and sustainable approach for the synthesis of N-cyanosulfilimines from thioethers is through anodic dehydrogenative cyanamidation. d-nb.infonih.govnih.gov This electrochemical method provides a green alternative to classical chemical routes, which often require external oxidants (like halogenating agents), strong bases, or dehydrating agents that generate significant chemical waste. nih.govresearchgate.net The electrochemical process involves the direct oxidation of the sulfide at an anode in the presence of cyanamide, leading to the formation of a sulfur-nitrogen bond. d-nb.infonih.gov

Table 1: Yields of N-Cyanosulfilimines from Anisole Derivatives

| Substrate | Product | Yield |

|---|---|---|

| Thioanisole | N-Cyano-S-methyl-S-phenylsulfilimine | Excellent |

| 4-Methoxythioanisole | N-Cyano-S-(4-methoxyphenyl)-S-methylsulfilimine | Excellent |

| 4-Chlorothioanisole | N-Cyano-S-(4-chlorophenyl)-S-methylsulfilimine | Good |

Electrochemical Reaction Conditions

The synthesis of N-cyanosulfilimines via anodic oxidation is performed under specific, optimized electrochemical conditions. This direct electrosynthesis method avoids the need for strong bases or external chemical oxidants. nih.gov

Key parameters for the reaction include:

Anode Material: An inexpensive carbon anode, such as graphite felt, is typically used for the S,N coupling. d-nb.infonih.gov

Cathode: The cathodic reaction generates hydrogen gas as a harmless byproduct. nih.gov

Electrolysis Mode: The reaction is generally carried out under constant current (galvanostatic) conditions in an undivided beaker-type cell.

Charge: A complete conversion of the starting material is typically achieved with an electric charge of approximately 2.8 F (Faradays) per mole of the sulfide. researchgate.net

Reagents: The reaction mixture consists of the thioether substrate and cyanamide, with an optimal ratio of approximately 1.5 equivalents of cyanamide.

These conditions create a robust and scalable process for the synthesis of a variety of N-cyanosulfilimines. nih.gov

Influence of Solvent and Supporting Electrolyte

The choice of solvent and supporting electrolyte plays a crucial role in the efficiency and selectivity of the anodic cyanamidation process.

Initial investigations have shown that a mixture of acetonitrile (MeCN) and tert-butanol (t-BuOH) is an effective solvent system. The supporting electrolyte is critical for conductivity and can influence the reaction pathway. While neutral and inert supporting electrolytes can be used, certain additives have a pronounced effect. nih.gov

Table 2: Effect of Electrolyte Additives on Product Formation

| Entry | Deviation from Standard Conditions | Sulfilimine Yield | Sulfoxide Yield |

|---|---|---|---|

| 1 | None | 70% | 1% |

| 2 | Addition of 0.5% H₂SO₄ | - | Main Product |

| 3 | Use of HNEt₃OAc | Low Conversion | - |

| 4 | No Cyanamide | 0% | Only Product |

Data derived from control experiments on thioanisole. nih.gov

By-product Formation (e.g., Sulfoxide)

In the anodic dehydrogenative cyanamidation of thioethers, the primary by-product is the corresponding sulfoxide. researchgate.net The formation of the sulfoxide occurs through the competing oxidation of the thioether in the presence of residual water.

Control experiments have demonstrated that in the absence of the nitrogen nucleophile (cyanamide), the sulfoxide becomes the sole observed product of the electrochemical reaction. nih.gov This indicates that the initially formed radical cation intermediate can be trapped by either cyanamide to form the sulfilimine or by water to form the sulfoxide. The reaction is highly selective towards the N-cyanosulfilimine when cyanamide is present in sufficient quantity. Furthermore, adding acid to the electrolyte favors the formation of the sulfoxide over the sulfilimine. nih.gov

Radical Cation Formation and Reactivity

The mechanism of anodic dehydrogenative cyanamidation proceeds through the formation of a sulfonium radical cation intermediate. d-nb.infonih.gov Cyclic voltammetry studies have confirmed that the thioether undergoes an irreversible single electron transfer (SET) at the anode to generate this highly reactive species. nih.govuni-mainz.de

This radical cation is the key electrophilic intermediate in the reaction. Following its formation, it undergoes a nucleophilic attack by cyanamide. A subsequent deprotonation and further oxidation steps lead to the final N-cyanosulfilimine product. nih.gov

The stability and structure of thioanisole radical cations are influenced by substituents on the aromatic ring. Studies on the 4-methoxythioanisole radical cation have shown that the positive charge and spin are delocalized across the sulfur atom and the benzene ring, leading to a quinoidal structure. This delocalization is facilitated by the conjugation between the sulfur atom's non-bonding electrons and the π-system of the aromatic ring, which is enhanced by the electron-donating methoxy group. A similar delocalization and formation of a resonance-stabilized radical cation would be expected for this compound.

Spectroscopic Characterization of this compound Radical Cations

Direct spectroscopic data for the this compound radical cation is scarce. However, its characteristics can be inferred from studies of closely related species, such as the thioanisole and 4-methoxythioanisole radical cations, which have been characterized using techniques like pulse radiolysis coupled with transient absorption spectroscopy and time-resolved resonance Raman (TR³) spectroscopy.

Transient Absorption Spectroscopy: The radical cation of unsubstituted thioanisole, generated by pulse radiolysis, exhibits a characteristic transient absorption spectrum with a maximum around 310 nm and a broader band near 530 nm. These absorptions are assigned to the monomeric sulfur radical cation.

Time-Resolved Resonance Raman (TR³) Spectroscopy: This technique provides structural information about transient species. For the 4-methoxythioanisole radical cation, TR³ spectra revealed a quinoidal structure. Key observations included a downshift of the C-C stretching mode of the benzene ring and an upshift of the C-S stretching mode upon one-electron oxidation. A weak C(Ph)-O stretching mode was also observed, confirming the participation of the methoxy group in the delocalized electronic structure.

Electron Spin Resonance (ESR) Spectroscopy: ESR is the most direct method for studying radical species. While specific ESR spectra for the this compound radical cation are not available, the technique would provide crucial information on the distribution of the unpaired electron's spin density across the molecule through the analysis of g-factors and hyperfine coupling constants.

Based on these methods, the radical cation of this compound is expected to show significant spin density on the sulfur atom and delocalization into the aromatic ring, with some influence from the meta-positioned methoxy group, which would be detectable through these advanced spectroscopic techniques.

Structural Analysis of Radical Cations (e.g., Quinoidal Structures)

The radical cation of thioanisole, a related parent compound to this compound, has been the subject of spectral, kinetic, and theoretical studies. When generated from thioanisole, the radical cation can exist with the positive charge and unpaired electron localized on the sulfur atom or delocalized across the aromatic ring. Specifically, hydroxyl radical attack on thioanisole can lead to the formation of a monomeric sulfur radical cation (Ph-S⁺•-CH₃) or a hydroxycyclohexadienyl radical. The latter does not readily eliminate water to form a radical cation with the charge on the phenyl ring. acs.org However, under acidic conditions, proton-catalyzed water elimination from the hydroxycyclohexadienyl radical can lead to the formation of the Ph-S⁺•-CH₃ radical cation. acs.orgresearchgate.net

While direct experimental evidence for the quinoidal structure of the this compound radical cation is not extensively detailed in the provided search results, theoretical calculations on the parent thioanisole radical cation have been performed using density functional theory (DFT) to predict its electronic structure and optical excitation energies. acs.org For substituted thioanisole radical cations, the distribution of the positive charge and the unpaired electron would be influenced by the nature and position of the substituent. The electron-donating methoxy group at the meta position in this compound would be expected to influence the electron distribution within the aromatic ring of its radical cation, potentially affecting the stability and preferred resonance structures.

Table 1: Postulated Species in the Formation of Thioanisole Radical Cations

| Species | Chemical Formula/Description | Role |

| Monomeric Sulfur Radical Cation | Ph-S⁺•-CH₃ | Formed by direct oxidation of the sulfur atom. acs.org |

| Hydroxycyclohexadienyl Radical | Ph•-(OH)-S-CH₃ | Intermediate formed by •OH addition to the aromatic ring. acs.org |

| Phenyl-centered Radical Cation | Ph⁺•-S-CH₃ | A highly unstable species that rapidly converts to the sulfur-centered radical cation. acs.org |

Decay Kinetics and Reaction Pathways of Radical Species

The decay of radical species derived from thioanisole involves several pathways. At neutral pH, the initially formed hydroxycyclohexadienyl radicals decay to products without forming the corresponding aromatic radical cation. acs.org The monomeric sulfur radical cations of aliphatic thioethers are known to react with neutral parent molecules to form more stable dimeric radical cations. acs.org

For substituted thioanisole radical cations, their decay can involve first-order processes, such as the release of protons, and second-order processes, like disproportionation. researchgate.net The kinetic stability of these radical cations is influenced by the electronic properties of the substituents. researchgate.net While specific decay rate constants for the this compound radical cation are not provided in the search results, the general principles governing substituted thioanisole radical cations would apply. The presence of the methoxy group would likely influence the rate of decay and the specific products formed.

Table 2: General Decay Pathways for Thioanisole-related Radical Cations

| Pathway | Description | Influencing Factors |

| Dimerization | Reaction of a monomeric radical cation with a neutral molecule to form a dimeric radical cation. acs.org | Concentration of the parent molecule. |

| Proton Release | First-order decay process. researchgate.net | pH, substituent effects. |

| Disproportionation | Second-order decay process. researchgate.net | Radical concentration, substituent effects. |

Absence of Reactivity in Specific Coupling Reactions

Fe(III)-Promoted Vinblastine (B1199706) Coupling Reaction Context

The Fe(III)-promoted coupling of catharanthine with vindoline is a key reaction in the synthesis of vinblastine and its analogues. This reaction is hypothesized to proceed through a radical-mediated mechanism. The success of this coupling is highly dependent on the electronic properties of the aromatic substrate that couples with catharanthine.

Lack of Coupling with Catharanthine and Simpler Indoles

In studies examining the scope of the Fe(III)-promoted coupling reaction, it was found that this compound fails to couple with catharanthine. This lack of reactivity places it in a category of less electron-rich aromatic substrates that are unsuitable for this particular transformation. Other substrates that also failed to couple under these conditions include anisole, thioanisole, benzene, thiophene, and various electron-deficient aromatic compounds like methyl benzoate. Conversely, strongly electron-rich aromatic substrates were observed to participate effectively in the coupling reaction.

Mechanistic Implications of Non-Reactivity with Electron-Deficient Substrates